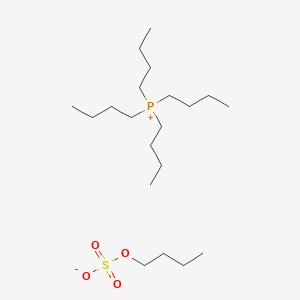
Tetrabutylphosphonium butyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylphosphonium butyl sulfate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. This compound is particularly notable for its applications in various chemical processes due to its stability and effectiveness as a solvent and catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrabutylphosphonium butyl sulfate typically involves the reaction of tetrabutylphosphonium hydroxide with butyl sulfate. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Butyl sulfate→Tetrabutylphosphonium butyl sulfate+Water
The reaction is usually conducted at room temperature, and the product is purified through various techniques such as crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Tetrabutylphosphonium butyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The butyl groups in the compound can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent the decomposition of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various phosphonium oxides, while substitution reactions can yield a wide range of substituted phosphonium compounds.
科学研究应用
Tetrabutylphosphonium butyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Industry: this compound is used in industrial processes such as electroplating, metal extraction, and as a component in lubricants and surfactants.
作用机制
The mechanism by which tetrabutylphosphonium butyl sulfate exerts its effects is primarily based on its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can enhance the solubility and reactivity of other compounds, making this compound an effective solvent and catalyst.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Tetrabutylphosphonium chloride
- Tetrabutylphosphonium hydroxide
- Tributyl(3-sulfopropyl)phosphonium hydrogen sulfate
Uniqueness
Tetrabutylphosphonium butyl sulfate is unique due to its combination of butyl groups and sulfate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both solubility and stability are required. Additionally, its thermal stability and low volatility make it suitable for high-temperature processes.
属性
CAS 编号 |
654057-99-5 |
|---|---|
分子式 |
C20H45O4PS |
分子量 |
412.6 g/mol |
IUPAC 名称 |
butyl sulfate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C4H10O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-8-9(5,6)7/h5-16H2,1-4H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
InChI 键 |
RFUIKCZZWAUNGF-UHFFFAOYSA-M |
规范 SMILES |
CCCCOS(=O)(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


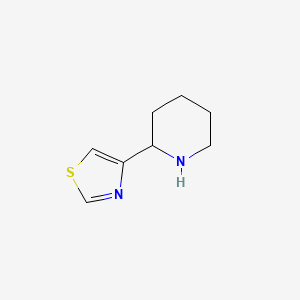
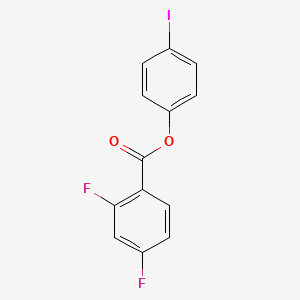

![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

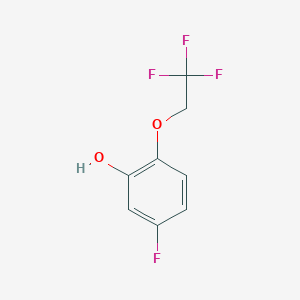

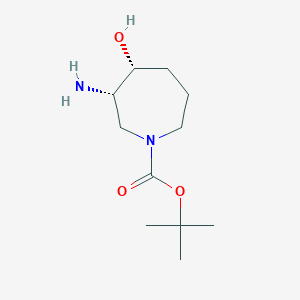
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)

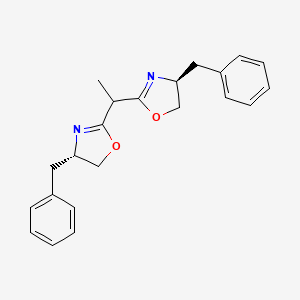
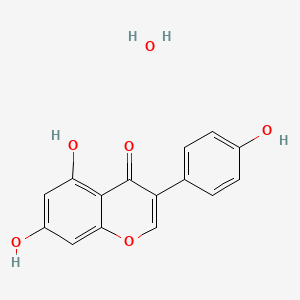
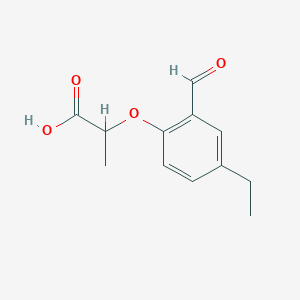
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
